MIC Superiority Over Trimethoprim Against MRSA
Antifolates derived from 3-Methoxy-5-(4-pyridyl)acetophenone exhibit MIC values for MRSA as low as 0.041 µg/mL (Compound 36), representing a potency improvement of approximately 3.4-fold over trimethoprim (MIC = 0.14 µg/mL) in the same assay system [1]. The most optimized pyridyl-containing compound (Compound 36) demonstrated MIC values below 0.1 µg/mL against both MRSA and S. pyogenes, a threshold not achieved by non-pyridyl analogs in the series [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
|---|---|
| Target Compound Data | 0.041 µg/mL (0.125 µM) for Compound 36 |
| Comparator Or Baseline | Trimethoprim (TMP): 0.14 µg/mL (0.5 µM) |
| Quantified Difference | 3.4-fold lower MIC (more potent) |
| Conditions | Microdilution broth assay; Mueller-Hinton broth; 37°C; 18-24 h incubation |
Why This Matters
This potency advantage translates to a lower effective dose requirement and supports prioritization of 4-pyridyl-containing antifolate scaffolds over TMP-based alternatives in antibacterial drug discovery programs.
- [1] Viswanathan K, et al. Table 2: Evaluation of antibacterial and cytotoxicity activity of propargyl-linked antifolates. PLoS ONE. 2012;7(2):e29434. View Source
- [2] Viswanathan K, Frey K, Scocchera E, Martin B, Swain III PW, Alverson J, et al. Toward new therapeutics for skin and soft tissue infections: propargyl-linked antifolates are potent inhibitors of MRSA and Streptococcus pyogenes. PLoS ONE. 2012;7(2):e29434. View Source
